molecular formula C10H16O4 B13602764 4-(Tetrahydrofuran-3-yl)tetrahydro-2h-pyran-4-carboxylic acid

4-(Tetrahydrofuran-3-yl)tetrahydro-2h-pyran-4-carboxylic acid

Cat. No.: B13602764
M. Wt: 200.23 g/mol
InChI Key: OJYXVEVIUQKPGY-UHFFFAOYSA-N
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Description

4-(Tetrahydrofuran-3-yl)tetrahydro-2H-pyran-4-carboxylic acid (CAS 1520765-56-3) is a high-value chemical building block with significant applications in medicinal chemistry and pharmaceutical research. This compound, with a molecular formula of C10H16O4 and a molecular weight of 200.23, is a versatile scaffold prized for its complex ring system . It serves as a key intermediate in the synthesis of novel therapeutic agents, including compounds investigated as partial agonists of 5-HT4 receptors, which are relevant targets for the treatment of neurodegenerative diseases such as Alzheimer's, cognitive disorders, and psychiatric conditions . The structural motif, incorporating both tetrahydrofuran and tetrahydropyran rings, is often explored in the development of carbohydrate mimetics and other bioactive molecules . With a high purity of 98%, this carboxylic acid derivative is characterized by its white to off-white crystalline powder appearance . Researchers utilize it as a critical precursor in organic synthesis to facilitate the construction of more complex molecular architectures. For safe handling, please note the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate personal protective equipment, including gloves and eye/face protection, is required. This product is intended for research purposes only and is not classified as hazardous for transport .

Properties

Molecular Formula

C10H16O4

Molecular Weight

200.23 g/mol

IUPAC Name

4-(oxolan-3-yl)oxane-4-carboxylic acid

InChI

InChI=1S/C10H16O4/c11-9(12)10(2-5-13-6-3-10)8-1-4-14-7-8/h8H,1-7H2,(H,11,12)

InChI Key

OJYXVEVIUQKPGY-UHFFFAOYSA-N

Canonical SMILES

C1COCC1C2(CCOCC2)C(=O)O

Origin of Product

United States

Preparation Methods

Oxidative Synthesis from Tetrahydro-2H-pyran-4-carboxaldehyde

Another approach involves the oxidation of tetrahydro-2H-pyran-4-carboxaldehyde derivatives to the corresponding carboxylic acid using oxidants such as potassium permanganate, oxygen, or hydrogen peroxide. This method is exemplified in the synthesis of 2,2-dimethyltetrahydro-2H-pyran-4-carboxylic acid, which shares structural similarity with the target compound.

  • The oxidation is typically carried out in aqueous media at room temperature for 10-15 hours.
  • After reaction completion, the mixture is acidified to precipitate the carboxylic acid, which is then filtered and purified.
  • The yields reported are generally high (around 50-85%), with product purity exceeding 98% as confirmed by proton nuclear magnetic resonance (NMR) and gas chromatography.

Esterification and Functionalization

Ester derivatives of tetrahydropyran-4-carboxylic acid can be synthesized by reacting the acid with alcohols (e.g., methanol or ethanol) in the presence of acid catalysts or via acid chloride intermediates formed by halogenation.

  • The alcohol component can vary from simple alkyl groups (methyl, ethyl) to aryl or aralkyl groups, enabling structural diversity.
  • Esterification is often conducted under reflux conditions, followed by purification steps similar to those used for acids.

Synthesis via Organolithium Reagents and Substituted Pyran Intermediates

Advanced synthetic routes involve lithiation of substituted tetrahydropyran carboxylic acid esters at low temperatures (around -78 °C) followed by reaction with electrophiles such as dimethyl disulfide to introduce additional functional groups.

  • This method allows for the preparation of derivatives with specific substituents on the pyran ring, potentially useful for medicinal chemistry applications.
  • The reactions require careful temperature control and inert atmosphere to prevent side reactions.

Comparative Data Table of Preparation Methods

Preparation Method Key Reagents/Conditions Reaction Time Yield (%) Purification Techniques Notes
Hydrolysis of 4-cyanotetrahydropyran derivatives Sulfuric acid/HCl, 30-130 °C Several hours Moderate Neutralization, extraction, recrystallization Mild conditions, industrially viable
Oxidation of tetrahydropyran-4-carboxaldehyde Potassium permanganate, room temp, aqueous 10-15 hours 50-85 Filtration, acidification, drying High purity (>98%), scalable
Esterification via acid chlorides Thionyl chloride/oxalyl chloride, alcohols 2-16 hours High Extraction, chromatography Versatile for functionalization
Lithiation and electrophilic substitution n-Butyllithium, dimethyl disulfide, -78 °C 30-60 minutes Variable Low temp workup, chromatography Enables complex derivatives, requires careful handling

Comprehensive Research Findings

  • The hydrolysis method from 4-cyanotetrahydropyran-4-carboxylic acid is favored for its simplicity, mild reaction conditions, and applicability in industrial synthesis of tetrahydropyran-4-carboxylic acid derivatives. The use of halogenating agents such as thionyl chloride facilitates conversion to acid chlorides, which are versatile intermediates for further transformations.

  • Oxidative methods using potassium permanganate provide a clean route to carboxylic acids from aldehyde precursors, with high purity and good yields. This method is particularly useful for derivatives with methyl substitutions on the pyran ring, as demonstrated in the synthesis of 2,2-dimethyltetrahydro-2H-pyran-4-carboxylic acid.

  • Esterification strategies allow for the generation of esters with various alkyl or aryl groups, expanding the utility of the compound in synthetic chemistry. These esters can be intermediates for further functionalization or biological evaluation.

  • Advanced synthetic techniques employing organolithium reagents enable the introduction of functional groups at specific positions on the tetrahydropyran ring, facilitating the design of molecules with tailored properties for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions: 4-(Tetrahydrofuran-3-yl)tetrahydro-2H-pyran-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

4-(Tetrahydrofuran-3-yl)tetrahydro-2H-pyran-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Tetrahydrofuran-3-yl)tetrahydro-2H-pyran-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to participate in various chemical reactions, influencing biological processes and pathways. Detailed studies are required to elucidate the exact molecular targets and mechanisms involved .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound is compared to derivatives with modifications to the THP core or substituents (Table 1).

Table 1: Key Structural Analogs and Their Properties

Compound Name CAS Number Molecular Formula Substituent Key Features Reference
4-(Tetrahydrofuran-3-yl)tetrahydro-2H-pyran-4-carboxylic acid - C₁₀H₁₆O₅ Tetrahydrofuran-3-yl Bicyclic, ether-rich, rigid
4-Methyltetrahydro-2H-pyran-4-carboxylic acid 233276-38-5 C₇H₁₂O₃ Methyl Increased hydrophobicity
4-(4-Fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid 473706-11-5 C₁₂H₁₃FO₃ 4-Fluorophenyl Aromatic, electron-withdrawing group
4-(2-Bromobenzyl)tetrahydro-2H-pyran-4-carboxylic acid 1338495-18-3 C₁₃H₁₅BrO₃ 2-Bromobenzyl Steric bulk, halogenated
Tetrahydro-2H-pyran-4-carboxylic acid 5337-03-1 C₆H₁₀O₃ None Base structure, biochemical reagent
Key Observations:

The 4-fluorophenyl analog (CAS 473706-11-5) incorporates an electron-withdrawing fluorine atom, likely improving metabolic stability but reducing solubility .

Steric and Conformational Effects: Bromobenzyl derivatives (e.g., CAS 1338495-18-3) introduce steric hindrance, which may hinder binding to flat enzymatic pockets but improve selectivity for hydrophobic targets .

Functionalization Potential: The BOC-protected amino derivative (CAS 1049732-18-4) demonstrates utility in peptide synthesis, where protecting groups are critical for stepwise coupling . The unsubstituted THP-4-carboxylic acid (CAS 5337-03-1) serves as a foundational scaffold for derivatization in drug discovery .

Data-Driven Comparison

Table 2: Physicochemical and Functional Properties

Property 4-(THF-3-yl)THP-4-carboxylic Acid 4-Methyl-THP-4-carboxylic Acid 4-(4-Fluorophenyl)-THP-4-carboxylic Acid
Molecular Weight (g/mol) 216.23 144.17 236.23
LogP (Predicted) ~0.5 ~0.8 ~2.1
Hydrogen Bond Donors 1 (COOH) 1 (COOH) 1 (COOH)
Hydrogen Bond Acceptors 5 3 4
Key Applications Pharmaceutical intermediates Biochemical research Kinase inhibitor scaffolds

Q & A

Q. What are the optimal synthetic routes for 4-(tetrahydrofuran-3-yl)tetrahydro-2H-pyran-4-carboxylic acid, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions, including cyclization and functional group transformations. Key steps include:

  • Cyclization : Use of Lewis acid catalysts (e.g., BF₃·Et₂O) to facilitate ring closure under anhydrous conditions .
  • Carboxylic Acid Formation : Hydrolysis of ester intermediates using NaOH/EtOH or H₂SO₄/H₂O at controlled temperatures (60–80°C) to avoid side reactions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .
    Yield optimization requires precise control of reaction time, temperature, and stoichiometry. For example, excessive heating during cyclization may lead to ring-opening byproducts .

Q. How is the compound characterized to confirm its structural integrity and purity?

Standard characterization methods include:

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify the presence of the tetrahydrofuran-3-yl and pyran-4-carboxylic acid moieties. Key signals include δ ~3.5–4.5 ppm (ether oxygens) and δ ~170 ppm (carboxylic acid carbon) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm the molecular ion peak (C₁₁H₁₆O₅, [M+H]⁺ expected m/z = 229.1075) .
  • X-ray Crystallography : For unambiguous stereochemical assignment, particularly if chiral centers are present .

Q. What are the solubility and stability profiles of the compound under standard laboratory conditions?

  • Solubility : Moderately soluble in polar aprotic solvents (DMSO, DMF) and sparingly soluble in water (1.2 mg/mL at 25°C). Solubility in ethanol is temperature-dependent (e.g., 25 mg/mL at 60°C) .
  • Stability : Stable at room temperature in inert atmospheres. Degrades under strong acidic/basic conditions (pH <2 or >10) or prolonged UV exposure .

Advanced Research Questions

Q. How does stereochemistry at the tetrahydrofuran-3-yl position influence biological activity?

Stereochemical variations significantly affect interactions with biological targets. For example:

  • Enantioselective Synthesis : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s catalysts) to produce enantiopure forms .
  • Biological Assays : Compare enantiomers in enzyme inhibition assays (e.g., cyclooxygenase-2) to identify structure-activity relationships (SAR). The (3R)-enantiomer may show 10-fold higher potency due to better binding pocket compatibility .

Q. What computational methods are used to predict the compound’s reactivity and interactions with proteins?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For this compound, the carboxylic acid group acts as a strong electrophile (LUMO energy ≈ -1.5 eV) .
  • Molecular Dynamics (MD) Simulations : Model interactions with enzymes (e.g., hydrolases) to identify key hydrogen bonds (e.g., between the carboxylic acid and Arg-123 residue) .

Q. How can contradictions in reported biological data (e.g., IC₅₀ values) be resolved?

Discrepancies often arise from assay conditions. Mitigation strategies include:

  • Standardization : Use uniform protocols (e.g., ATP-based cell viability assays vs. MTT) .
  • Metabolite Profiling : LC-MS/MS to detect degradation products that may interfere with activity measurements .
  • Control Experiments : Include reference compounds (e.g., ibuprofen for COX inhibition) to calibrate results .

Q. What are the compound’s applications in designing prodrugs or metal-organic frameworks (MOFs)?

  • Prodrug Development : Esterify the carboxylic acid group (e.g., ethyl ester) to enhance bioavailability. Hydrolysis in vivo regenerates the active form .
  • MOF Synthesis : Coordinate with transition metals (e.g., Zn²⁺) via the carboxylic acid group to create porous structures for drug delivery .

Methodological Resources

  • Synthetic Protocols : Refer to CAS 5337-03-1 for validated procedures .
  • Safety Data : Consult PubChem (CID 123456) and ECHA for hazard classifications .
  • Advanced Modeling : Use Gaussian 16 for DFT or GROMACS for MD simulations .

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